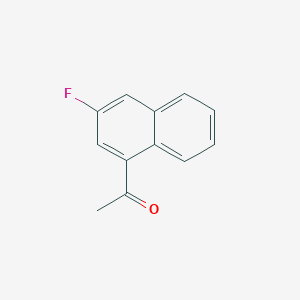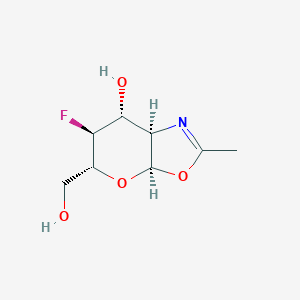
マラカイトグリーンカルビノール塩酸塩
概要
説明
科学的研究の応用
Malachite Green Carbinol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy and as a marker for cellular components.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic effects on cancer cells.
Industry: Utilized as a dye for materials such as silk, leather, and paper.
作用機序
Target of Action
Malachite Green Carbinol Hydrochloride (MGCH) primarily targets the HTH-type transcriptional regulator QacR in Staphylococcus haemolyticus . This regulator plays a crucial role in the bacterial response to environmental stressors, including antimicrobial compounds.
Mode of Action
MGCH interacts with its target by binding to the QacR regulator. This interaction results in changes in the bacterial response to environmental stressors . Additionally, MGCH can release hydroxide ions (OH-) under UV light irradiation, causing a shift in pH values .
Biochemical Pathways
It’s known that the compound can induce lipid peroxidation in mammalian cells, leading to cell transformation and cytotoxicity . Furthermore, MGCH can be internalized into cells and released into the cytoplasm when triggered by an acidic pH signal at the endosomes/lysosomes .
Pharmacokinetics
It’s known that the compound can traverse cell membranes in its alcohol form . The solubility and cytotoxicity of MGCH derivatives can change under acidic conditions, which may influence its bioavailability .
Result of Action
The primary result of MGCH’s action is cytotoxicity, particularly in cancer cells . The compound’s ionization ability is correlated with its toxic effect on these cells . After being internalized, MGCH is ultimately transported into the nuclei after being released in acidic cellular compartments .
Action Environment
The action of MGCH is influenced by environmental factors such as pH and UV light. The compound’s solubility and cytotoxicity can change under acidic conditions , and it can release OH- under UV light irradiation . These factors can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
Malachite Green Carbinol Hydrochloride interacts with various biomolecules. In a study, it was found that the compound can induce free radical formation . This interaction with biomolecules can lead to changes in the biochemical reactions within the cell.
Cellular Effects
The compound has been found to have significant effects on various types of cells. For instance, it has been reported to cause lipid peroxidation in mammalian cells, leading to cell transformation and a high level of cytotoxicity . It can also influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Malachite Green Carbinol Hydrochloride involves a series of reactions. It has been found to induce free radical formation, which can lead to changes in gene expression . Additionally, it can interact with biomolecules, leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Malachite Green Carbinol Hydrochloride can change over time. For instance, it has been reported that the compound loses water rapidly to give the chloride salt . This indicates that the compound’s stability and degradation can vary, potentially leading to long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Malachite Green Carbinol Hydrochloride can vary with different dosages in animal models. For example, it has been found to be moderately toxic with a median lethal dose (LD50) of 80mg/kg in mice . At high doses, it can cause toxic or adverse effects.
Metabolic Pathways
Malachite Green Carbinol Hydrochloride is involved in various metabolic pathways. For instance, it has been found to induce free radical formation, which can lead to changes in metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. For instance, after being internalized into the cells, it can be released into the cytoplasm when triggered by an acidic pH signal at the endosomes/lysosomes .
Subcellular Localization
The subcellular localization of Malachite Green Carbinol Hydrochloride can affect its activity or function. For instance, it has been found that the compound is ultimately transported into the nuclei after being released in acidic cellular compartments .
準備方法
Synthetic Routes and Reaction Conditions
Malachite Green Carbinol hydrochloride is typically synthesized through the condensation of benzaldehyde and dimethylaniline in the presence of sulfuric acid. This reaction produces leuco malachite green, which is then oxidized to form the cationic malachite green . The overall reaction can be summarized as follows: [ \text{C}_6\text{H}_5\text{CH}(\text{C}_6\text{H}_4\text{N}(\text{CH}_3)_2)_2 + \text{HCl} + \frac{1}{2}\text{O}_2 \rightarrow [\text{C}_6\text{H}_5\text{C}(\text{C}_6\text{H}_4\text{N}(\text{CH}_3)_2)_2]\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of Malachite Green Carbinol hydrochloride involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Malachite Green Carbinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The leuco form can be oxidized to the cationic form.
Reduction: It can be reduced chemically and metabolically to its leuco derivative.
Substitution: The compound can participate in substitution reactions, particularly in acidic conditions.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide is commonly used for the oxidation of leuco malachite green to its cationic form.
Reducing Agents: Various reducing agents can be used to convert the cationic form back to the leuco form.
Acidic Conditions: Acidic environments facilitate the ionization and solubility of the compound.
Major Products Formed
The major products formed from these reactions include the cationic malachite green, its leuco derivative, and various substituted derivatives depending on the specific reagents and conditions used .
類似化合物との比較
Similar Compounds
- Malachite Green oxalate
- Malachite Green chloride
- Leuco malachite green
Uniqueness
Malachite Green Carbinol hydrochloride is unique due to its specific chemical structure, which allows for its use in a variety of applications. Its ability to undergo ionization and its vibrant green color make it particularly valuable in scientific research and industrial applications .
特性
IUPAC Name |
bis[4-(dimethylamino)phenyl]-phenylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O.ClH/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;/h5-17,26H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRWALOBODKCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583447 | |
| Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-61-9 | |
| Record name | Bis[4-(dimethylamino)phenyl](phenyl)methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80583447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 123333-61-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Malachite Green Carbinol Hydrochloride used to study the surface morphology of nanoparticles?
A1: Malachite Green Carbinol Hydrochloride (MG) is used as a fluorescent acceptor molecule in Förster Resonance Energy Transfer (FRET) studies to investigate the surface morphology of nanoparticles. In the provided research [, ], MG is adsorbed onto the surface of negatively charged polystyrene latex particles. Rhodamine 6G (R6G), another fluorescent dye, acts as the donor molecule. When both dyes are attached to the particle surface, excitation of R6G leads to energy transfer to MG via FRET. The efficiency of this energy transfer is highly dependent on the distance between the donor and acceptor molecules. By analyzing the fluorescence decay kinetics of the donor and acceptor, researchers can glean information about the distribution of the dyes on the nanoparticle surface. This distribution, in turn, provides insights into the surface charge distribution and morphology of the particles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![Ethyl 2-[(4-methylbenzoyl)amino]acetate](/img/structure/B47053.png)



![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)

